molecular formula C19H22N4O4S2 B2836825 4-(N-butyl-N-methylsulfamoyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1021083-04-4

4-(N-butyl-N-methylsulfamoyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2836825
CAS RN: 1021083-04-4
M. Wt: 434.53
InChI Key: VJLFUQHBHDUDJS-UHFFFAOYSA-N
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Description

4-(N-butyl-N-methylsulfamoyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H22N4O4S2 and its molecular weight is 434.53. The purity is usually 95%.
BenchChem offers high-quality 4-(N-butyl-N-methylsulfamoyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-butyl-N-methylsulfamoyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity:

  • A study conducted by Ravinaik et al. (2021) explored a series of substituted benzamides, including compounds similar to 4-(N-butyl-N-methylsulfamoyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide. These compounds showed moderate to excellent anticancer activity against various cancer cell lines.

Biological Activity and Synthesis:

  • Havaldar and Khatri (2006) discussed the synthesis and biological activity of compounds related to 4-(N-butyl-N-methylsulfamoyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide, indicating their potential in biological applications. Read more.

Antibacterial and Antioxidant Activities:

  • Karanth et al. (2019) investigated the antibacterial and antioxidant properties of 1,3,4-oxadiazole derivatives, which are structurally related to the compound . They found significant activities in these fields. Learn more.

Corrosion Inhibition Properties:

  • Ammal et al. (2018) studied the corrosion inhibition properties of 1,3,4-oxadiazole derivatives on mild steel, a field relevant to the compound of interest. Read the study.

Carbonic Anhydrase Inhibition:

  • The inhibitory activity of aromatic sulfonamides related to 4-(N-butyl-N-methylsulfamoyl)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide against various carbonic anhydrase isoenzymes was examined by Supuran et al. (2013). Explore this research.

Nematocidal Activity:

  • Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives, including compounds structurally similar to the one , and evaluated their nematocidal activities. Study details.

Antimicrobial Screening:

  • The synthesis and antimicrobial screening of thiazole-based 1,3,4-oxadiazoles, akin to the compound , were investigated by Desai et al. (2016), demonstrating its potential in antimicrobial applications. Read more.

properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S2/c1-3-4-11-23(2)29(25,26)16-9-7-14(8-10-16)18(24)20-19-22-21-17(27-19)13-15-6-5-12-28-15/h5-10,12H,3-4,11,13H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLFUQHBHDUDJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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